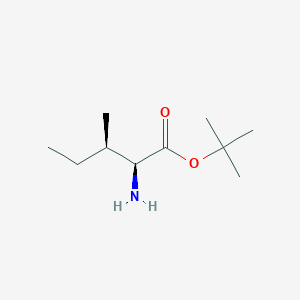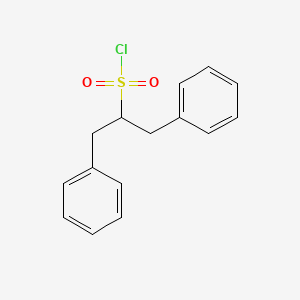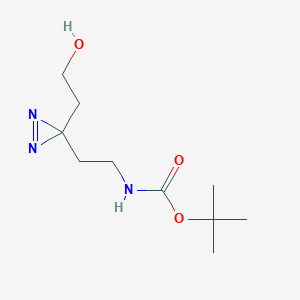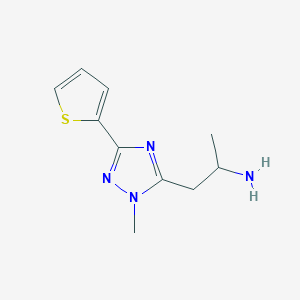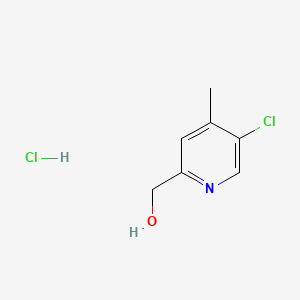
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the fifth position, a methyl group at the fourth position, and a methanol group at the second position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a methanol group. One common method includes:
Chlorination: 4-methylpyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the fifth position.
Methanol Introduction: The chlorinated product is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the second position.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methylpyridin-2-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridin-2-yl)methanol.
Substitution: 5-Amino-4-methylpyridin-2-yl)methanol or 5-Mercapto-4-methylpyridin-2-yl)methanol.
科学的研究の応用
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Methylpyridin-2-yl)methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
5-Chloro-2-methylpyridin-4-yl)methanol: The positions of the chloro and methyl groups are reversed, leading to distinct properties.
5-Chloro-4-methylpyridin-2-yl)ethanol: Contains an ethanol group instead of a methanol group, affecting its solubility and reactivity.
Uniqueness
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methanol group provides opportunities for further functionalization.
特性
分子式 |
C7H9Cl2NO |
|---|---|
分子量 |
194.06 g/mol |
IUPAC名 |
(5-chloro-4-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-6(4-10)9-3-7(5)8;/h2-3,10H,4H2,1H3;1H |
InChIキー |
UECLLRBQHYKDAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Cl)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


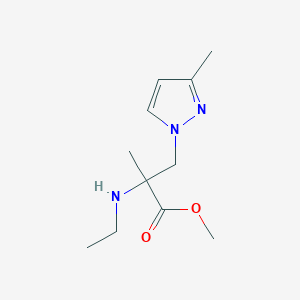
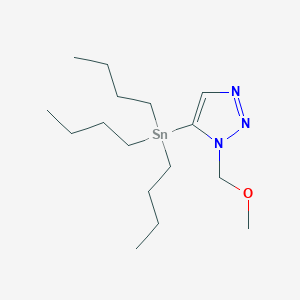
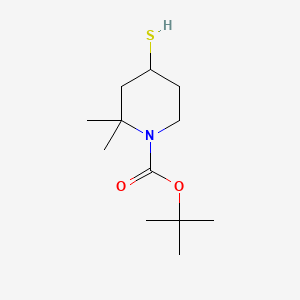

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

